

identifying and mitigating ML399 off-target effects.

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Compound of Interest

Compound Name: ML399

Cat. No.: B609167

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Technical Support Center: ML399

Topic: Identifying and Mitigating **ML399** Off-Target Effects Audience: Researchers, scientists, and drug development professionals.

This technical support center provides guidance on identifying and mitigating potential off-target effects of **ML399**, a selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is **ML399** and what is its primary target?

A1: **ML399** is a small molecule inhibitor designed to disrupt the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL).^{[1][2]} Its primary on-target effect is to prevent the menin-MLL complex from binding to chromatin, thereby inhibiting the histone H3 Lys-4 (H3K4) methylation that drives the expression of target genes like HOX, which are critical in certain types of leukemia.^{[3][4]}

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects occur when a small molecule interacts with unintended biological molecules in addition to its designated target.^[5] These interactions are a concern because they

can lead to misleading experimental results, cellular toxicity, or adverse side effects, complicating the interpretation of data and the development of therapeutics.[5][6]

Q3: Are there any known off-target activities of **ML399**?

A3: Yes. In a preclinical profiling assay, **ML399** was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters. The screen revealed that **ML399** has significant activity against 16 of these targets, including a number of monoaminergic and ion channel targets.[3] This highlights the importance of using appropriate controls and counter-screens to validate that an observed phenotype is due to menin-MLL inhibition.

Q4: My experimental results are inconsistent with known menin-MLL inhibition. How can I determine if this is due to an off-target effect?

A4: A multi-step approach is recommended to differentiate on-target from off-target effects:

- **Confirm Target Engagement:** Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that **ML399** is binding to menin in your specific cellular model.[7]
- **Dose-Response Analysis:** Perform a dose-response curve for the observed phenotype and compare the potency (EC50 or IC50) with the known potency for menin-MLL inhibition. A significant discrepancy may suggest an off-target effect.[5]
- **Use a Structurally Unrelated Inhibitor:** Employ another menin-MLL inhibitor with a different chemical scaffold. If this second compound does not produce the same phenotype, the effect is likely an off-target property of **ML399**. [5][8]
- **Genetic Knockdown/Rescue:** Use siRNA or CRISPR to knock down menin or MLL. If this genetic approach phenocopies the effect of **ML399**, it supports an on-target mechanism.[5] [8] Conversely, overexpressing the target may rescue the phenotype.[5]

Q5: What initial steps can I take to minimize off-target effects in my experiments?

A5: To reduce the likelihood of off-target effects influencing your results, you should:

- **Use the Lowest Effective Concentration:** Titrate **ML399** to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[8]

- **Employ Control Compounds:** As mentioned above, use a structurally distinct inhibitor of the same target as a positive control and a structurally similar but inactive molecule as a negative control.[8]
- **Validate with Non-Pharmacological Methods:** Confirm key findings using orthogonal methods like RNA interference (siRNA) or CRISPR/Cas9 to ensure the phenotype is linked to the intended target and not the chemical structure of the compound.[8]

Data Presentation

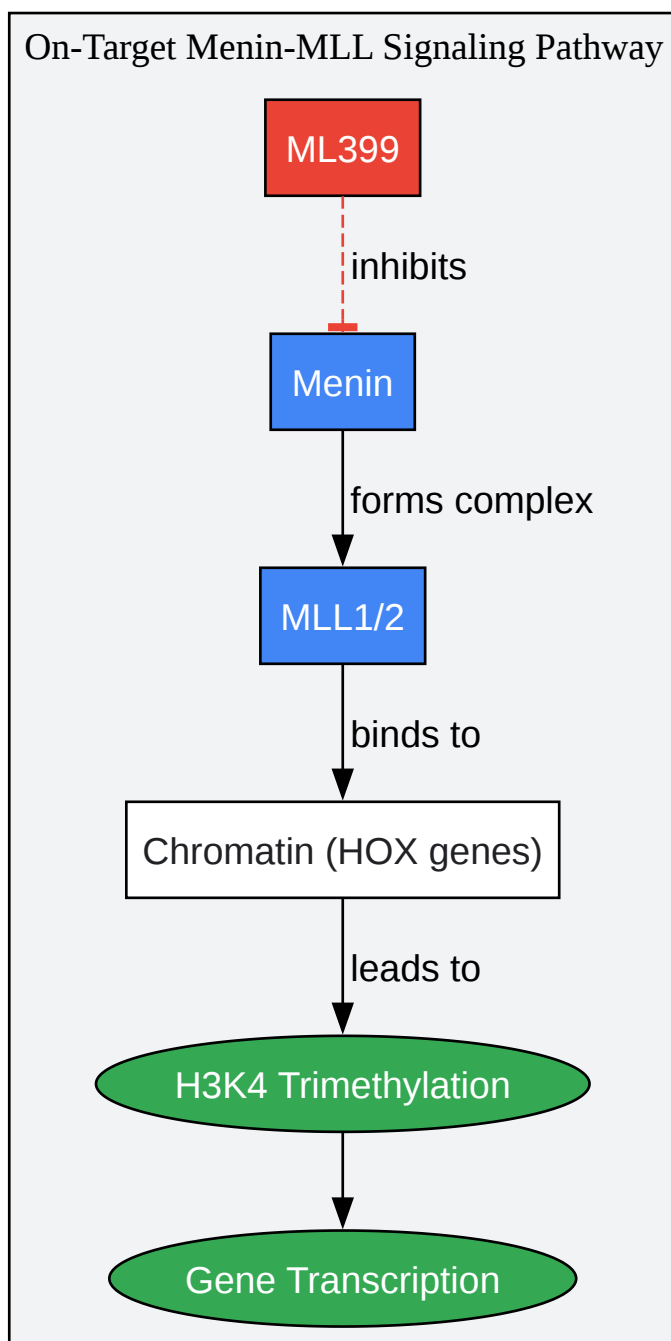
Table 1: Physicochemical and Solubility Properties of **ML399**

Property	Value	Source
Molecular Formula	C27H28FN3O2	[1]
Molecular Weight	445.53 g/mol	[1]
Solubility in PBS (pH 7.4)	86.9 ± 8.2 µM (39 µg/mL)	[3]
Solubility in DMSO	Up to 40 mM	[3]
Stability in PBS (48h, RT)	96.1% of parent compound remaining	[3]

Table 2: Summary of **ML399** Off-Target Profiling

Assay Type	Details	Key Findings	Source
Ancillary Pharmacology Screen	Eurofin's Lead Profiler Screen	ML399 was tested at 10 µM against a panel of 68 GPCRs, ion channels, and transporters.	16 significant off-target activities were identified, including interactions with monoaminergic and ion channel targets.

Visualized Workflows and Pathways



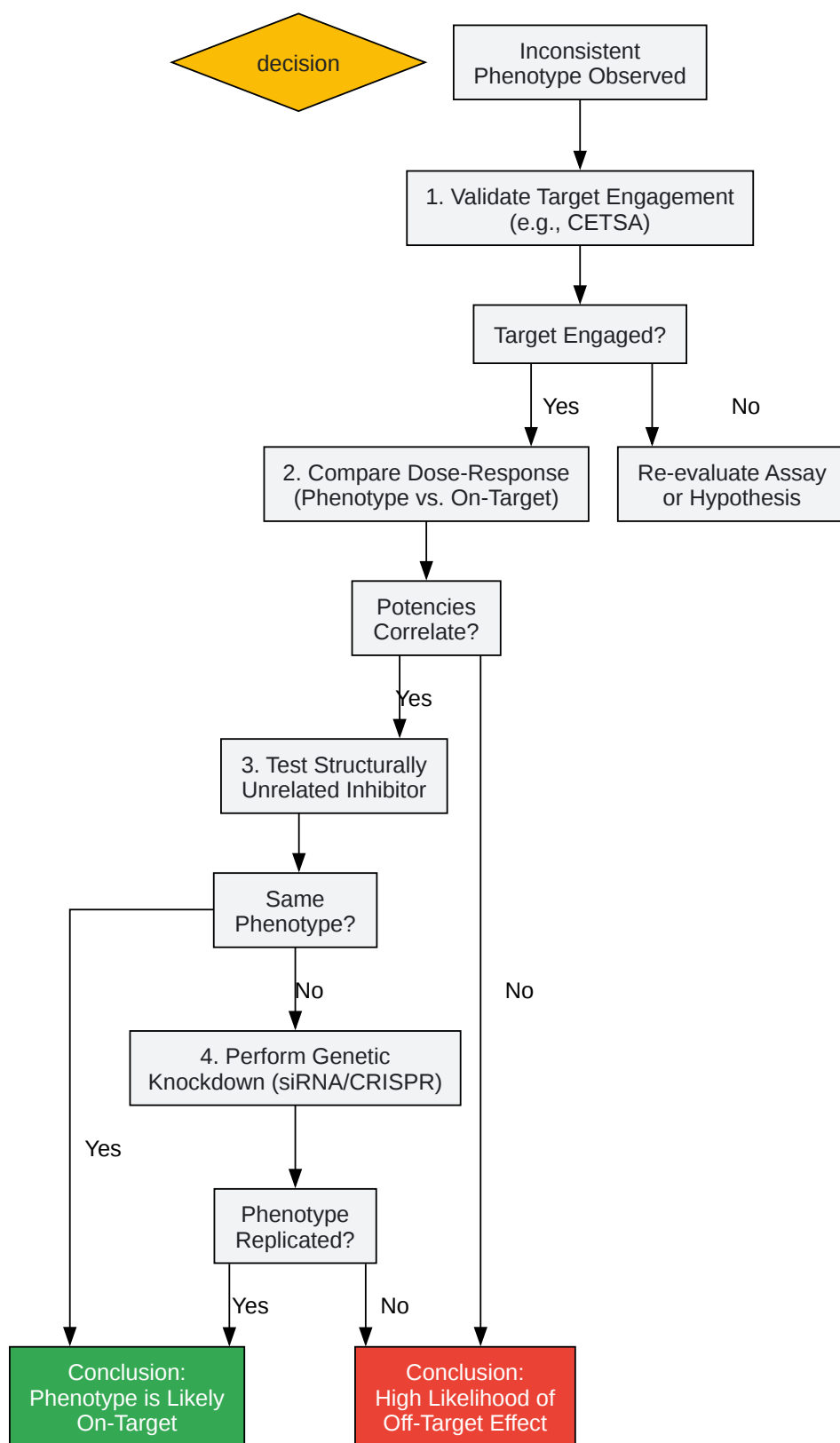
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Caption: On-target pathway of **ML399**, which inhibits the Menin-MLL interaction.

Troubleshooting Guides

Issue 1: Observed Phenotype is Inconsistent with Menin-MLL Inhibition

If **ML399** treatment results in a cellular phenotype that does not align with the expected outcome of inhibiting the Menin-MLL pathway, follow this workflow to investigate potential off-target effects.

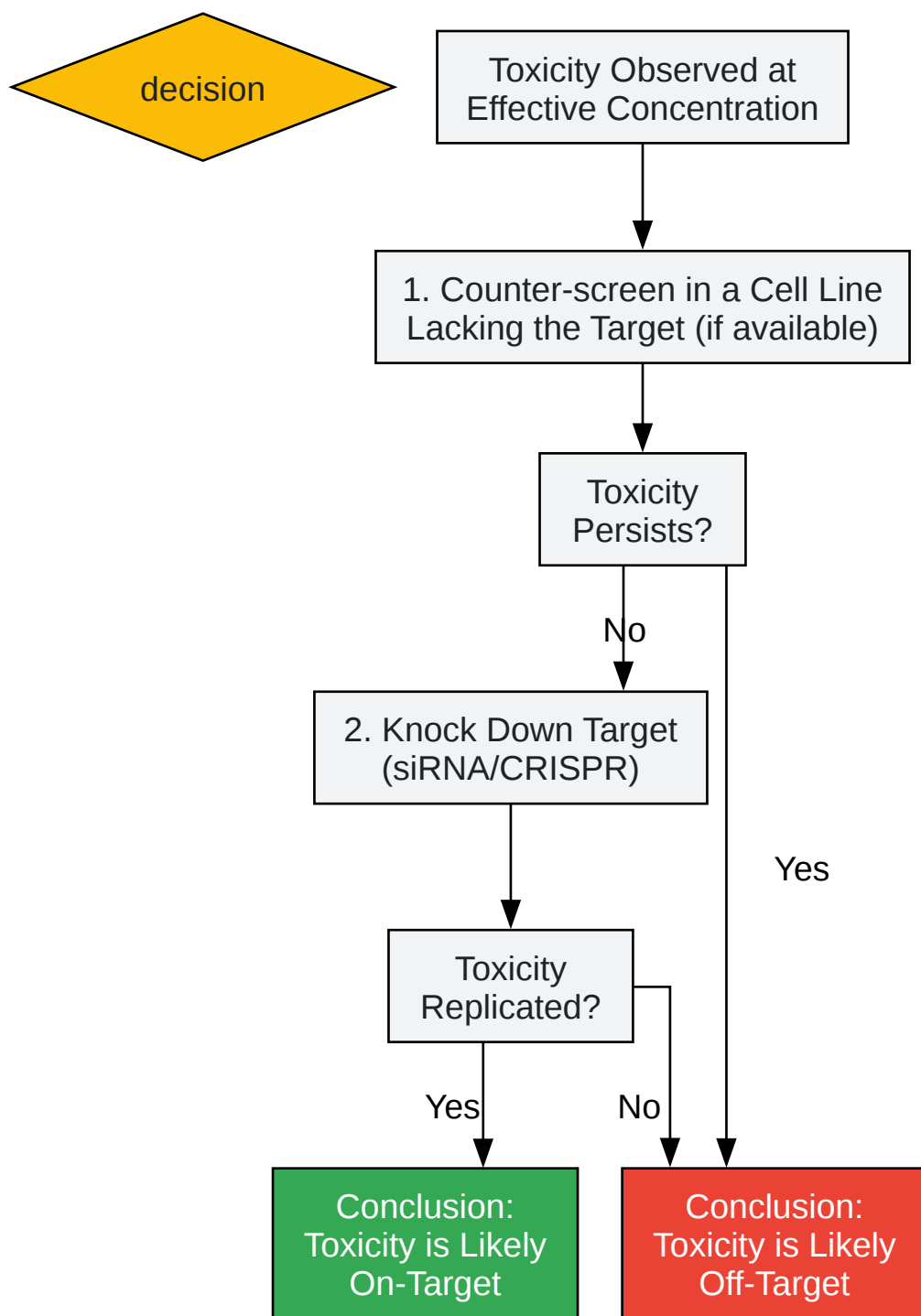


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Caption: Troubleshooting workflow for inconsistent phenotypic results.

Issue 2: High Cellular Toxicity Observed

If **ML399** exhibits toxicity at or below the concentration required for target inhibition, this decision tree can help determine if the toxicity is on-target or off-target.



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